molecular formula C25H24N4O4 B2759117 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 906159-08-8

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Katalognummer: B2759117
CAS-Nummer: 906159-08-8
Molekulargewicht: 444.491
InChI-Schlüssel: JMIPTCNFUUCHDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex heterocyclic architecture. Its structure comprises:

  • A pyridin-3-yl group, enhancing solubility via nitrogen lone-pair interactions.
  • A 1,2,3,4-tetrahydroisoquinolin-2-yl subunit, which may facilitate receptor binding through conformational rigidity.
  • An ethanediamide linker, providing structural flexibility between the two aromatic termini.

The compound’s structural determination likely employed X-ray crystallography refined via the SHELX system, particularly SHELXL, a gold-standard tool for small-molecule refinement . Validation protocols, such as those outlined by Spek (2009), ensure accuracy in bond lengths, angles, and stereochemical assignments .

Eigenschaften

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c30-24(25(31)28-20-7-8-22-23(12-20)33-16-32-22)27-14-21(18-6-3-10-26-13-18)29-11-9-17-4-1-2-5-19(17)15-29/h1-8,10,12-13,21H,9,11,14-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPTCNFUUCHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and introduce the ethanediamide linkage through a series of condensation reactions. The dihydroisoquinoline and pyridine moieties are then incorporated using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-1,3-benzodioxol-5-yl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound comprises several key structural components:

  • Benzodioxole moiety : Enhances pharmacological properties and contributes to biological activity.
  • Pyridine ring : Increases chemical reactivity and interaction with biological targets.
  • Dihydroisoquinoline unit : Influences binding affinity to various receptors and enzymes.

Chemistry

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel chemical entities.

Biology

The compound is investigated as a biochemical probe to study various biological processes. Its ability to interact with specific proteins and enzymes makes it a candidate for exploring mechanisms of action in cellular signaling pathways.

Medicine

Research indicates potential therapeutic properties of this compound, particularly in:

  • Anticancer activity : Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.
  • Neuroprotective effects : Investigations into its impact on neurodegenerative diseases are ongoing, focusing on its ability to modulate neurotransmitter systems.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesEnables novel synthetic pathways
BiologyBiochemical probeInfluences cellular signaling
MedicineAnticancer and neuroprotective propertiesInhibits proliferation; potential for neuroprotection

Case Study 1: Anticancer Activity

A study explored the effects of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide on various cancer cell lines. Results indicated significant inhibition of cell growth at low micromolar concentrations. The compound demonstrated the ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in models of neurodegeneration. Findings suggested that it could enhance neuronal survival under oxidative stress conditions by modulating antioxidant enzyme activity.

Wirkmechanismus

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The Pharmacopeial Forum (2017) describes structurally related compounds (designated m , n , o ) with analogous amide backbones but distinct substituents and stereochemistry . Key comparative features are summarized below:

Feature Target Compound Compounds m/n/o
Aromatic Substituent 1,3-Benzodioxol-5-yl 2,6-Dimethylphenoxy
Heterocyclic Core Pyridin-3-yl + tetrahydroisoquinolin Tetrahydro-pyrimidin-1(2H)-yl
Linker Ethanediamide Acetamido or hydroxyhexanamide
Stereochemistry Undisclosed (presumed single enantiomer) Defined R/S configurations at multiple centers

Structural and Functional Implications:

Aromatic Groups: The 1,3-benzodioxol group in the target compound may confer greater metabolic resistance compared to the 2,6-dimethylphenoxy group in compounds m/n/o, which is prone to oxidative demethylation . The pyridin-3-yl subunit enhances aqueous solubility relative to the purely lipophilic dimethylphenoxy analogs.

Heterocyclic Cores: The tetrahydroisoquinolin moiety in the target compound provides a rigid, planar structure conducive to π-π stacking in receptor binding.

Stereochemistry :

  • Compounds m/n/o exhibit defined stereochemistry at multiple centers, which is critical for their biological activity (e.g., enantiomer-specific binding to proteases or kinases). The target compound’s stereochemical configuration, if optimized, could similarly influence efficacy and selectivity.

The acetamido linkers in m/n/o restrict conformational freedom, favoring pre-organized binding modes.

Research Findings and Data Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest hypotheses:

  • Solubility: The pyridinyl group likely improves solubility over dimethylphenoxy analogs, aiding bioavailability.
  • Receptor Binding: The tetrahydroisoquinolin core may target adrenergic or opioid receptors, whereas m/n/o’s pyrimidinyl group could favor kinase inhibition.
  • Metabolic Stability: Benzodioxol’s electron-rich structure may reduce CYP450-mediated metabolism compared to methylphenoxy groups.

Crystallographic validation via SHELXL and adherence to IUCr standards ensure structural reliability for such comparisons. However, in vitro or in vivo studies are needed to confirm these hypotheses.

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Structural Features

The compound features several unique structural components:

  • Benzodioxole moiety : Known for enhancing pharmacological properties.
  • Pyridine ring : Contributes to the compound's chemical reactivity.
  • Dihydroisoquinoline unit : May influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways.
  • DNA/RNA Intercalation : The compound may intercalate into DNA or RNA, impacting gene expression and replication processes.

Antimicrobial and Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial and anticancer properties. For instance:

CompoundActivity TypeIC50 (µM)Reference
Compound AAntimicrobial (S. aureus)16
Compound BAnticancer (various lines)26–65
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamideEnzyme inhibition (assumed)Not specified

Case Studies

  • Antitubercular Activity : A study designed novel substituted compounds for anti-tubercular activity against Mycobacterium tuberculosis. Among them, certain derivatives showed IC50 values ranging from 1.35 to 2.18 µM, indicating promising efficacy against tuberculosis pathogens .
  • Cytotoxicity Assessment : Compounds derived from similar structures were tested for cytotoxicity on HEK-293 cells. Results indicated that many were non-toxic at concentrations exceeding 150 µM, suggesting a favorable safety profile for further development .

Synthesis and Production

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions:

  • Starting Materials : Begin with benzodioxole derivatives.
  • Reaction Conditions : Utilize palladium-catalyzed cross-coupling reactions for incorporating dihydroisoquinoline and pyridine moieties.

Common Reactions

Reaction TypeDescription
OxidationUsing potassium permanganate or chromium trioxide.
ReductionHydrogenation in the presence of palladium catalyst.
SubstitutionNucleophilic substitution on the pyridine ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.